molecular formula C11H12N2O2 B1396024 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one CAS No. 781609-42-5

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one

Cat. No.: B1396024
CAS No.: 781609-42-5
M. Wt: 204.22 g/mol
InChI Key: YHGIDFARCXVVSC-UHFFFAOYSA-N
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Description

3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a furo[3,4-c]pyridine ring system fused to a piperidin-3-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one typically involves a multi-step process. One notable method includes a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This unique domino reaction encompasses C–H activation, Lossen rearrangement, annulation, and lactonization . These steps are crucial for constructing the spiro structure and ensuring the correct functional groups are in place.

Industrial Production Methods

While specific industrial production methods for 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one: Similar in structure but with different functional groups.

    3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride: A hydrochloride salt form with similar core structure.

Uniqueness

3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

spiro[furo[3,4-c]pyridine-1,4'-piperidine]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-8-7-13-4-1-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGIDFARCXVVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=NC=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703791
Record name 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781609-42-5
Record name 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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